cephamycin C

Description

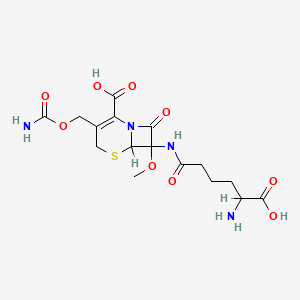

Structure

2D Structure

3D Structure

Properties

CAS No. |

38429-35-5 |

|---|---|

Molecular Formula |

C16H22N4O9S |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25) |

InChI Key |

LXWBXEWUSAABOA-UHFFFAOYSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cephamycin C; A 16886B; A16886B, A-16886B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cephamycin C: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cephamycin C, a pivotal β-lactam antibiotic, from its natural source, the filamentous bacteria of the genus Streptomyces. This document delves into the seminal research that led to its identification, detailed experimental protocols for its production and purification, and the analytical techniques employed for its structural elucidation.

Discovery and Significance

The early 1970s marked a significant era in antibiotic research with the discovery of the cephamycins, a novel class of β-lactam antibiotics.[1][2][3][4] These compounds, structurally related to cephalosporin C, were distinguished by the presence of a 7α-methoxy group on the cephem nucleus, which confers a remarkable resistance to β-lactamase enzymes produced by many antibiotic-resistant bacteria.[1][5][6]

Initial reports from Merck and Co., Inc., and Eli Lilly and Co. detailed the isolation of these compounds from various actinomycetes, including several Streptomyces species.[1][2][3][4] Streptomyces clavuligerus, Streptomyces cattleya, and Nocardia lactamdurans were identified as prominent producers of this compound.[1][7][8] The discovery of cephamycins expanded the arsenal of β-lactam antibiotics and provided a new scaffold for the development of semi-synthetic derivatives with enhanced clinical efficacy.

Biosynthesis of this compound in Streptomyces clavuligerus

The production of this compound in Streptomyces clavuligerus is a complex process orchestrated by a cluster of biosynthetic genes.[9][10] The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This initial step is catalyzed by ACV synthetase. The subsequent cyclization of the ACV tripeptide by isopenicillin N synthase (IPNS) yields isopenicillin N, the first bioactive intermediate in the pathway.

A series of enzymatic modifications then convert isopenicillin N into this compound. These include the epimerization of the L-α-aminoadipyl side chain, expansion of the five-membered thiazolidine ring into a six-membered dihydrothiazine ring, and subsequent hydroxylation and carbamoylation at the C-3' position. A key step that differentiates cephamycins from cephalosporins is the methoxylation at the C-7 position of the cephem nucleus.[1] The entire biosynthetic process is tightly regulated, with the protein CcaR playing a crucial role as a pathway-specific transcriptional activator.[11][12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. scielo.br [scielo.br]

- 6. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of this compound by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Streptomyces clavuligerus this compound Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing [mdpi.com]

A Technical Guide to Cephamycin C Producing Organisms: Characteristics, Production, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a potent β-lactam antibiotic, distinguished from cephalosporins by the presence of a 7-α-methoxy group, which confers remarkable resistance to β-lactamase enzymes. This intrinsic stability makes this compound and its derivatives valuable tools in combating bacterial infections, particularly those caused by resistant strains. This technical guide provides an in-depth exploration of the primary microorganisms responsible for this compound production, their key characteristics, and the methodologies employed for its cultivation and analysis. Furthermore, it delves into the intricate regulatory networks that govern its biosynthesis, offering insights for strain improvement and yield optimization.

I. Primary this compound Producing Organisms and Their Characteristics

The ability to synthesize this compound is predominantly found within the actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites. The most notable producers include species of Streptomyces and Nocardia.

Streptomyces clavuligerus

Streptomyces clavuligerus is arguably the most extensively studied producer of this compound. This filamentous bacterium is also notable for its simultaneous production of clavulanic acid, a potent β-lactamase inhibitor.[1]

-

Morphological Characteristics: S. clavuligerus exhibits the typical filamentous growth pattern of Streptomycetes, forming a mycelial network. On agar plates, it produces aerial hyphae and spores, often with a greyish-greenish pigmentation depending on the growth medium.[1]

-

Genetic Profile: The genome of S. clavuligerus ATCC 27064 consists of a linear chromosome of approximately 6.8 Mb and four linear plasmids. The biosynthetic gene clusters for both this compound and clavulanic acid are located on the chromosome.[1]

-

Metabolic Features: A unique characteristic of wild-type S. clavuligerus is its inefficient utilization of glucose as a sole carbon source, attributed to low expression levels of the glucose permease gene.[1] Glycerol and starch are often preferred carbon sources for fermentation.[2]

Nocardia lactamdurans

Nocardia lactamdurans is another significant industrial producer of this compound. This organism also belongs to the order Actinomycetales.

-

Morphological Characteristics: Nocardia species are characterized by their branching, filamentous, and often beaded rod-like appearance. They are Gram-positive and can be partially acid-fast.[3]

-

Fermentation Characteristics: N. lactamdurans has been successfully cultivated for this compound production in both submerged and solid-state fermentation systems.[3]

Streptomyces cattleya

Streptomyces cattleya is also a known producer of this compound.

-

Metabolic Regulation: The production of this compound in S. cattleya is influenced by the nitrogen source, with asparagine generally being more favorable than glutamine or ammonium.[4]

II. Quantitative Data on this compound Production

The production of this compound is highly dependent on the producing strain, fermentation method, and medium composition. The following tables summarize quantitative data from various studies.

Table 1: this compound Production in Submerged Fermentation

| Organism | Strain | Fermentation Type | Key Medium Components | Max. This compound Yield | Reference |

| Streptomyces clavuligerus | DSM 41826 | Fed-batch | Glycerol feed | 566.5 mg/L | [5] |

| Streptomyces clavuligerus | DSM 41826 | Fed-batch | Starch feed | ~470 mg/L | [5] |

| Nocardia lactamdurans | NRRL 3802 | Submerged | Yeast extract | 348.03 ± 14.62 mg/l | [6] |

| Nocardia lactamdurans | NRRL 3802 | Submerged | Optimized medium with glucose | 347.37 ± 4.80 mg/l | [6] |

Table 2: this compound Production in Solid-State Fermentation (SSF)

| Organism | Strain | Substrate | Key Supplements | Max. This compound Yield | Reference |

| Streptomyces clavuligerus | NT4 | Cottonseed meal | Optimized salts & amino acids | 27.41 ± 0.65 mg/gds | [7] |

| Nocardia lactamdurans | NRRL 3802 | Soybean flour | 1,3-diaminopropane | 27.64 ± 0.33 mg/gds | [3] |

| Streptomyces clavuligerus | NRRL 3585 | Moistened barley | - | ~300 µg/g substrate | [8] |

*gds: grams of dry substrate

III. Experimental Protocols

Cultivation of Streptomyces clavuligerus for this compound Production

This protocol describes a typical submerged fermentation process.

1. Strain Maintenance and Inoculum Preparation:

-

Maintain Streptomyces clavuligerus (e.g., ATCC 27064) on a suitable agar medium such as GYM (Glucose-Yeast-Malt) or ISP Medium 2.[9]

-

For inoculum development, transfer spores or mycelial fragments to a seed medium. A typical seed medium contains (g/L): tryptone 5, yeast extract 3, and malt extract 10.[2]

-

Incubate the seed culture at 28°C on a rotary shaker (250 rpm) for 24-48 hours.[5]

2. Fermentation:

-

Inoculate the production medium with 10% (v/v) of the seed culture.[5] A representative production medium for S. clavuligerus contains (g/L): glycerol 10.0, soybean meal 11.0, L-lysine 18.3, yeast extract 0.5, K₂HPO₄ 1.75, MgSO₄·7H₂O 0.75, CaCl₂·2H₂O 0.2, NaCl 2.0, FeSO₄·7H₂O 0.005, MnCl₂·4H₂O 0.005, and ZnSO₄·7H₂O 0.005.[5]

-

Conduct the fermentation in a bioreactor at 28°C with controlled pH (around 6.8) and aeration.[5]

-

For fed-batch cultivation, a feeding solution containing a concentrated carbon source (e.g., glycerol or starch) can be added to prolong the production phase.[5]

Solid-State Fermentation (SSF) of Nocardia lactamdurans

This protocol outlines a general procedure for SSF.

1. Substrate Preparation and Inoculation:

-

Use a solid substrate such as soybean flour.[3]

-

Adjust the moisture content of the substrate to approximately 65% with a nutrient solution.[3]

-

Sterilize the substrate by autoclaving.

-

Inoculate the cooled, sterile substrate with a spore or mycelial suspension of Nocardia lactamdurans (e.g., NRRL 3802) to achieve an inoculum size of around 10⁸-10⁹ CFU/g of dry substrate.[3]

2. Fermentation and Extraction:

-

Incubate the inoculated substrate in a suitable container (e.g., flasks or trays) at 28°C for 4-7 days.[3]

-

After incubation, extract the this compound from the solid substrate using a suitable buffer or solvent.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for HPLC analysis.

1. Sample Preparation:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Further purification using solid-phase extraction (SPE) with a suitable resin (e.g., Amberlite XAD) may be necessary to remove interfering compounds.

2. HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a 0.01 M solution of acetic acid in water.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[10]

-

Detection: UV detection at 254 nm or 273 nm.[11]

-

Quantification: As a pure this compound standard is not always commercially available, a calibration curve can be generated by correlating HPLC peak areas with the bioactivity determined by a bioassay using a cephalosporin C standard.

Bioassay for this compound Activity

This method is used to determine the biological activity of this compound.

1. Indicator Strain and Media:

-

Use a supersensitive indicator strain such as Escherichia coli ESS.

-

Prepare nutrient agar plates (g/L: peptone 5, beef extract 3, agar 15, pH 7.2).

2. Assay Procedure:

-

Seed the molten nutrient agar with the indicator strain.

-

Pour the seeded agar into petri dishes and allow it to solidify.

-

Create wells in the agar or place sterile paper discs impregnated with the fermentation broth samples and standards (e.g., cephalosporin C) on the agar surface.

-

Incubate the plates at 37°C overnight.

-

Measure the diameter of the inhibition zones.

-

Quantify the this compound concentration by comparing the inhibition zones of the samples to those of the standards. The amount of this compound can be expressed in terms of units of cephalosporin C (UCephC), where 1 UCephC produces an inhibition halo equal to that of 1 mg of cephalosporin C.

IV. Regulatory Pathways and Biosynthesis

The biosynthesis of this compound is a complex process involving a cluster of genes that are tightly regulated. In Streptomyces clavuligerus, a key transcriptional activator, CcaR, plays a central role in controlling the production of both this compound and clavulanic acid.[12]

The CcaR Regulatory Cascade in Streptomyces clavuligerus

The CcaR protein is a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family. It acts as a positive regulator, and its expression is itself subject to control by other regulatory proteins, forming a complex cascade.

Figure 1. Simplified regulatory cascade for this compound and clavulanic acid biosynthesis in S. clavuligerus.

As depicted in Figure 1, global regulators such as BldG, AdpA, and the γ-butyrolactone receptor AreB positively influence the expression of ccaR.[12][13] CcaR then activates the transcription of the this compound biosynthetic genes.[14] Interestingly, CcaR also activates its own expression in an autoregulatory loop and coordinately activates the biosynthesis of clavulanic acid, in part by activating the expression of another pathway-specific regulator, claR.[12][15] Disruption of the ccaR gene abolishes the production of both this compound and clavulanic acid.[12]

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. The core pathway shares several steps with penicillin and cephalosporin biosynthesis.

Figure 2. Biosynthetic pathway of this compound.

The key steps in the this compound biosynthetic pathway (Figure 2) include the formation of the tripeptide intermediate ACV, its cyclization to isopenicillin N, and subsequent ring expansion and modifications to form the cephem nucleus. The final steps, unique to cephamycin biosynthesis, involve the carbamoylation at C-3' and the critical methoxylation at the C-7 position, which confers β-lactamase resistance.

Conclusion

The production of this compound by actinomycetes, particularly Streptomyces clavuligerus and Nocardia lactamdurans, represents a significant area of research in antibiotic development. Understanding the characteristics of these organisms, optimizing fermentation conditions, and elucidating the intricate regulatory networks governing biosynthesis are crucial for enhancing production yields. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field, aiming to facilitate further advancements in the production of this important class of antibiotics. The continued exploration of these microbial systems holds promise for the development of novel and more effective antibacterial agents.

References

- 1. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. This compound biosynthesis in Streptomyces cattleya: nitrogen source regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Production of this compound by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid state fermentation for cephalosporin production by Streptomyces clavuligerus and Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces clavuligerus - ActinoBase [actinobase.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of this compound in fermentation broths by means of thin-layer spectrodensitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of ccaR, Encoding the Positive Activator of this compound and Clavulanic Acid Production in Streptomyces clavuligerus, Is Dependent on bldG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Transcriptomic analysis of Streptomyces clavuligerus ΔccaR::tsr: effects of the this compound-clavulanic acid cluster regulator CcaR on global regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cephamycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a potent β-lactam antibiotic belonging to the cephamycin family, a class of compounds closely related to cephalosporins.[1] Produced by various actinomycetes, including Streptomyces clavuligerus, this compound is distinguished by the presence of a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes, a common mechanism of bacterial resistance.[2][3] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

The chemical formula for this compound is C₁₆H₂₂N₄O₉S, with a molecular weight of approximately 446.43 g/mol .[2] Its systematic IUPAC name is (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2]

The core of the this compound molecule is the cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. Key structural features include:

-

7α-Methoxy Group: This defining feature of cephamycins provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases.

-

Side Chain at C-7: A D-α-aminoadipyl side chain is attached to the 7-amino group.

-

Substituent at C-3: A carbamoyloxymethyl group is present at the 3-position of the dihydrothiazine ring.

| Compound Property | Value |

| Molecular Formula | C₁₆H₂₂N₄O₉S |

| Molecular Weight | 446.43 g/mol |

| IUPAC Name | (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| CAS Number | 38429-35-5 |

Table 1: General Properties of this compound.[2]

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific stereochemistry. The molecule possesses three chiral centers, leading to a defined three-dimensional arrangement of its atoms. The absolute configurations of these stereocenters are crucial for its interaction with penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.[6]

The established absolute stereochemistry of this compound is:

-

(6R,7S) at the β-lactam ring. This configuration is essential for the ring strain and reactivity required for acylation of the PBP active site.

-

(5R) in the D-α-aminoadipyl side chain.

The determination of the absolute configuration of complex natural products like this compound historically involved a combination of techniques, including chemical degradation, synthesis of stereoisomers, and chiroptical methods such as circular dichroism.[7] For many β-lactams, the stereochemistry has been confirmed by total synthesis and X-ray crystallography of derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR data with coupling constants for this compound is scarce, studies on related cephem derivatives provide expected chemical shift ranges and coupling patterns.[8][9]

Expected ¹H NMR Features:

-

β-Lactam Protons: The protons on the β-lactam ring (at C-6 and C-7) would appear as doublets with a characteristic coupling constant of approximately 5 Hz for the cis-relationship.

-

Methoxy Group: A singlet around 3.5 ppm corresponding to the -OCH₃ protons.

-

Side Chain Protons: A complex set of multiplets for the α-aminoadipyl side chain.

-

C-2 Methylene Protons: Two doublets for the diastereotopic protons of the methylene group adjacent to the sulfur atom.

Expected ¹³C NMR Features:

-

Carbonyl Carbons: Resonances for the β-lactam carbonyl (C-8) and the amide and carboxyl carbons of the side chain would appear in the downfield region (160-180 ppm).

-

Olefinic Carbons: Signals for the C-2 and C-3 carbons of the dihydrothiazine ring.

-

Methoxy Carbon: A signal around 50-60 ppm.

-

β-Lactam Carbons: Resonances for C-6 and C-7.

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from fermentation broths of Streptomyces clavuligerus typically involves a multi-step process to separate it from other metabolites and media components.

General Protocol Outline: [10][11]

-

Cell Removal: The fermentation broth is first centrifuged or filtered to remove the microbial cells.

-

Adsorption Chromatography: The clarified broth is passed through a column of a non-ionic macroporous resin (e.g., Amberlite XAD series) to adsorb this compound and other organic molecules.

-

Elution: The resin is washed with water to remove salts and other polar impurities. This compound is then eluted with an organic solvent, such as aqueous acetone or methanol.

-

Ion-Exchange Chromatography: Further purification is achieved by anion-exchange chromatography. The eluate from the previous step is applied to an anion-exchange resin (e.g., DEAE-Sephadex).

-

Gradient Elution: A salt gradient (e.g., NaCl or ammonium acetate) is used to elute the bound compounds. Fractions are collected and assayed for antibiotic activity.

-

Desalting and Lyophilization: Fractions containing pure this compound are desalted using gel filtration chromatography (e.g., Sephadex G-10) and then lyophilized to obtain the final product as a stable powder.

Structure Elucidation and Stereochemical Determination

The structural elucidation of novel natural products like this compound relies on a combination of spectroscopic and chemical methods.

Workflow for Structure Elucidation:

Figure 1: A generalized workflow for the structure elucidation of a natural product like this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that starts from three primary amino acid precursors: L-lysine, L-cysteine, and L-valine. The pathway shares its initial steps with the biosynthesis of penicillin and cephalosporin C.[12][13]

A key step in the this compound biosynthesis is the introduction of the 7α-methoxy group, which is catalyzed by a two-component enzyme system involving a hydroxylase and a methyltransferase.[1]

Figure 2: Simplified biosynthetic pathway of this compound, highlighting key intermediates and enzyme classes.

Conclusion

This compound remains a molecule of significant interest due to its inherent stability against β-lactamases. A thorough understanding of its chemical structure and stereochemistry is fundamental for the rational design of new antibiotics and for optimizing its production. This guide has provided a consolidated overview of the key structural features, stereochemical aspects, and biosynthetic origins of this compound, aiming to serve as a valuable resource for the scientific community. Further research to obtain a high-resolution crystal structure and a complete, assigned NMR dataset would be invaluable for future drug development efforts.

References

- 1. Insights into cephamycin biosynthesis: the crystal structure of CmcI from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H22N4O9S | CID 441084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetic study on this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The x-ray analysis of the structure of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The X-ray analysis of the structure of cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Preparation of highly purified this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102964360A - Separation and purification method of cephamycine C - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Enduring Potency of Cephamycin C Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C, a β-lactam antibiotic produced by Streptomyces clavuligerus, represents a significant member of the cephamycin class of antimicrobial agents. Structurally similar to cephalosporins, the defining characteristic of cephamycins is the presence of a 7-alpha-methoxyl group. This structural feature confers a remarkable degree of stability against a wide range of β-lactamases, the primary mechanism of resistance to many β-lactam antibiotics in gram-negative bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against clinically relevant gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates the key molecular interactions and experimental workflows.

Antibacterial Spectrum of this compound

This compound exhibits a broad spectrum of activity against a variety of gram-negative bacteria, including strains that have developed resistance to other cephalosporins.[1][2] Its efficacy is particularly notable against members of the Enterobacteriaceae family.

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its close derivatives, cefoxitin and cefotetan, against a range of gram-negative bacteria. The data has been compiled from multiple in vitro studies. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

| Gram-Negative Bacteria | This compound Derivative | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Cefotetan | 0.25 | 2 |

| Klebsiella pneumoniae | Cefotetan | 0.25 | 2 |

| Proteus mirabilis | This compound | Generally Susceptible | Generally Susceptible |

| Providencia spp. | This compound | Generally Susceptible | Generally Susceptible |

| Enterobacter spp. | Cefotetan | 2 | >256 |

| Serratia marcescens | Cefotetan | 0.5 | 64 |

| Citrobacter freundii | Cefotetan | >32 | >32 |

| Pseudomonas aeruginosa | Cefotetan | >32 | >32 |

Note: Data for cefotetan is derived from a study on ESBL-producing E. coli and K. pneumoniae bloodstream isolates. Data for this compound against Proteus and Providencia is qualitative, indicating general susceptibility as reported in early in vitro studies.[1][2] High MIC values for Enterobacter, Serratia, and Citrobacter species can be indicative of AmpC β-lactamase production.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

Caption: Inhibition of Penicillin-Binding Proteins by this compound.

Resistance to β-Lactamases

A key advantage of this compound is its stability in the presence of many β-lactamases.[3][4] This resistance is attributed to its unique 7-alpha-methoxyl group, which sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring, preventing its hydrolysis.[5] This stability makes this compound effective against many cephalosporin-resistant strains.[3]

Mechanisms of Resistance to this compound

Despite its stability, resistance to this compound can emerge, primarily through the production of AmpC β-lactamases. These are class C cephalosporinases that can efficiently hydrolyze cephamycins.

AmpC β-Lactamase Induction Pathway

In many gram-negative bacteria, the ampC gene is inducible. In the absence of an inducer, the transcriptional regulator AmpR represses ampC expression. However, in the presence of certain β-lactams (inducers), cell wall turnover products accumulate in the cytoplasm. These products bind to AmpR, leading to a conformational change that derepresses the ampC gene and results in the production of AmpC β-lactamase.

Caption: Signaling pathway of AmpC-mediated resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against gram-negative bacteria is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

β-Lactamase Stability Assay (Spectrophotometric Method)

This assay measures the rate of hydrolysis of a β-lactam antibiotic by a β-lactamase enzyme. A common method utilizes a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis.

Protocol using Nitrocefin:

-

Preparation of Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.0).

-

Nitrocefin stock solution (e.g., 1 mM in DMSO).

-

Purified β-lactamase enzyme or a crude cell lysate containing the enzyme.

-

This compound solution of known concentration.

-

-

Assay Procedure:

-

In a cuvette or microplate well, combine the phosphate buffer and the β-lactamase solution.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Initiate the reaction by adding the nitrocefin solution to the cuvette/well.

-

Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The rate of color change is proportional to the rate of nitrocefin hydrolysis.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

Compare the rate of hydrolysis in the presence and absence of this compound to determine its stability. A lower rate of hydrolysis in the presence of this compound indicates its inhibitory activity and stability against the specific β-lactamase.

-

Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by measuring the reaction rates at different substrate concentrations.[3]

-

Experimental Workflow

The general workflow for determining the antibacterial spectrum of an antibiotic like this compound involves several key steps, from initial screening to detailed characterization.

Caption: A typical experimental workflow for assessing antibacterial activity.

Conclusion

This compound remains a valuable antibiotic due to its inherent stability against a wide array of β-lactamases, which translates to a potent antibacterial spectrum against many clinically important gram-negative bacteria. Understanding its mechanism of action, the pathways of resistance, and the standardized protocols for its evaluation are crucial for its effective use in clinical settings and for the development of new antimicrobial strategies. This guide provides a foundational resource for researchers and professionals in the field of infectious diseases and drug development, highlighting the enduring relevance of this compound in the ongoing battle against bacterial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate Inhibition of Beta-Lactamases, a Method for Predicting Enzymatic Stability of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Activity and MIC Values of Cephamycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cephamycin C, a β-lactam antibiotic. It includes detailed information on its mechanism of action, antibacterial spectrum, and Minimum Inhibitory Concentration (MIC) values against various bacterial strains. Furthermore, this guide outlines the standard experimental protocols for determining MIC values, supplemented with visual workflows to aid in understanding.

Introduction to this compound

This compound is a naturally occurring β-lactam antibiotic produced by Streptomyces species.[1][2] It belongs to the cephamycin group, which is structurally similar to cephalosporins.[3] A distinguishing feature of cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus, which confers significant stability against β-lactamase enzymes produced by many resistant bacteria.[3][4][5] This resistance to enzymatic degradation allows this compound to be effective against a number of cephalosporin-resistant bacterial strains.[1][4][5]

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[6] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs). This compound covalently binds to the active site of these PBPs, inactivating them and preventing the final transpeptidation step in peptidoglycan synthesis.[6] This disruption leads to the loss of cell wall integrity, ultimately causing bacterial cell lysis and death.[6] The bactericidal activity of this compound has been demonstrated to be its primary mode of action in vitro.[1]

In Vitro Activity and Spectrum

This compound demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Its in vitro efficacy has been shown to be comparable to or greater than cephalothin and cephaloridine against susceptible Gram-negative organisms.[7] Notably, it is active against clinically isolated strains that are resistant to cephalosporins, such as certain species of Proteus, Providencia, and Escherichia coli.[1] While active against Gram-positive organisms, its potency is generally lower than that of cephamycins A and B in this regard.[1] Cephamycins are also recognized for their effectiveness against anaerobic microbes.[3]

Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The following tables summarize the MIC values for cephamycins against various bacterial isolates. Data for this compound is limited in recent literature; therefore, data for the closely related and well-studied cephamycins, cefoxitin and cefmetazole, are included to provide a representative profile of this antibiotic class.

Table 1: In Vitro Activity of Cephamycins against ESBL-Producing Escherichia coli and Klebsiella pneumoniae

| Antibiotic | Inoculum Size | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Cefoxitin | 10⁵ CFU/mL | ≤1 | 4 | >80% |

| 10⁷ CFU/mL | 4 | >32 | 48.3% | |

| Cefmetazole | 10⁵ CFU/mL | ≤1 | 2 | >80% |

| 10⁷ CFU/mL | 2 | 8 | 75.9% |

Data derived from a 2023 study on ESBL-producing blood isolates. Susceptibility percentages are based on clinical breakpoints where available.[10][11]

Table 2: General In Vitro Activity of this compound

| Organism | MIC Range (µg/mL) |

| Proteus mirabilis | A 10,000-fold increase in inoculum resulted in only a 10-fold increase in the MIC.[1] |

| Escherichia coli | After 15 passages, the MIC increased only 4-fold.[1] |

| Cephalosporin-Resistant Gram-Negative Rods | Active against many strains of Proteus, Providencia, and E. coli resistant to other cephalosporins.[1] |

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacteria to antimicrobial agents.[8][9] The two primary methods are broth dilution and agar dilution.[8][9][12]

A. Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[8][9] Each well is then inoculated with a standardized bacterial suspension.[13] After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits this growth.[14]

Protocol Steps:

-

Preparation of Antibiotic Stock: A stock solution of this compound is prepared and sterilized.

-

Serial Dilution: Two-fold serial dilutions of the antibiotic are prepared in broth directly in the wells of a 96-well plate.[13]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture.[14]

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Controls: A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.[13]

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[8][9]

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic with no visible turbidity.[14]

B. Agar Dilution Method

Considered a gold standard for susceptibility testing, the agar dilution method involves incorporating the antibiotic into molten agar before it solidifies.[12] A series of plates are prepared, each with a different concentration of the antibiotic.[12]

Protocol Steps:

-

Antibiotic Plate Preparation: Serial dilutions of this compound are added to molten Mueller-Hinton agar.[12][15] The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU) is spotted onto the surface of each agar plate.[12] Multiple isolates can be tested on the same plate.[12]

-

Controls: A control plate with no antibiotic is included to ensure bacterial growth.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.[12]

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[12]

Conclusion

This compound is a potent β-lactam antibiotic with a significant advantage in its stability against β-lactamases. This property grants it a valuable role in combating infections caused by cephalosporin-resistant Gram-negative bacteria. Understanding its in vitro activity through standardized MIC testing protocols, such as broth and agar dilution, is fundamental for its application in research and potential clinical use. The data presented in this guide underscore the importance of cephamycins as a subclass of β-lactam antibiotics and provide a foundational resource for scientific professionals engaged in antimicrobial drug development and evaluation.

References

- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cephamycin - Wikipedia [en.wikipedia.org]

- 4. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Cephamycins, a New Family of β-Lactam Antibiotics. IV. In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. youtube.com [youtube.com]

A Deep Dive into the Structural Disparities Between Cephamycin C and Cephalosporins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephamycin C and cephalosporins represent two closely related families of β-lactam antibiotics, both built upon the fundamental 7-aminocephalosporanic acid nucleus. However, a subtle yet pivotal structural modification in this compound—the presence of a methoxy group at the 7α-position—confers significant advantages, most notably a heightened resistance to bacterial β-lactamases. This technical guide provides a comprehensive exploration of the structural distinctions between this compound and conventional cephalosporins, delving into their comparative biological activities, biosynthetic pathways, and the experimental methodologies used for their characterization.

Core Structural Differences

The quintessential structural feature that distinguishes cephamycins from the majority of cephalosporins is the presence of a methoxy group at the 7α-position of the 7-aminocephalosporanic acid core.[1] This seemingly minor addition has profound implications for the molecule's stability and antibacterial spectrum.

While both cephamycins and cephalosporins share the same cephem nucleus, this 7α-methoxyl group provides steric hindrance, effectively shielding the β-lactam ring from hydrolysis by a wide range of β-lactamase enzymes.[2] This inherent stability is a key factor in the enhanced activity of cephamycins against many β-lactamase-producing bacteria that are resistant to traditional cephalosporins.[3][4]

Semisynthetic derivatives of this compound, such as cefoxitin, retain this crucial 7α-methoxyl group and have found clinical utility, often being classified alongside second-generation cephalosporins due to their activity spectrum.[1]

Comparative Antibacterial Activity

The structural divergence between this compound and cephalosporins directly translates to differences in their antibacterial efficacy, particularly against β-lactamase-producing and anaerobic bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activities of this compound, and representative first and third-generation cephalosporins against a panel of clinically relevant bacteria. Lower MIC values indicate greater potency.

| Antibiotic | Staphylococcus aureus (MSSA) | Escherichia coli | Pseudomonas aeruginosa | Bacteroides fragilis |

| This compound | Moderate | Good | Poor | Good |

| Cephalothin (1st Gen) | Good | Moderate | Poor | Poor |

| Cefoxitin (Cephamycin) | Moderate | Good | Poor | Excellent |

| Ceftriaxone (3rd Gen) | Moderate | Excellent | Moderate | Poor |

Note: MIC values are generally reported in µg/mL. The qualitative descriptors are based on typical MIC ranges found in the literature. Actual values can vary depending on the specific strain and testing conditions.

This compound demonstrates favorable activity against a range of gram-negative organisms and is notably more effective against anaerobic bacteria like Bacteroides fragilis compared to many cephalosporins.[1][2] Its derivatives, such as cefoxitin, have an even broader spectrum of activity.[2] While active against gram-positive organisms, this compound may be less potent than some first-generation cephalosporins like cephalothin against susceptible strains.[4] Third-generation cephalosporins such as ceftriaxone generally exhibit superior potency against many gram-negative bacilli but are less effective against anaerobes.[5][6]

Biosynthetic Pathways

This compound and cephalosporin C share a common biosynthetic origin, diverging at a late-stage intermediate. Cephalosporin C is typically produced by the fungus Acremonium chrysogenum, while this compound is a product of the bacterium Streptomyces clavuligerus.

The biosynthesis for both begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and D-valine. A series of enzymatic reactions leads to the formation of isopenicillin N, a key intermediate. The pathways then converge through the formation of deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC). The final steps differentiate the two molecules.

Diagram of the Divergent Biosynthetic Pathways

Caption: Divergence of Cephalosporin C and this compound biosynthesis from the common intermediate Deacetylcephalosporin C (DAC).

In the cephalosporin C pathway, deacetylcephalosporin C (DAC) is acetylated by DAC acetyltransferase to yield the final product.[7][8] In the this compound pathway, DAC undergoes carbamoylation followed by hydroxylation and subsequent methylation at the 7α-position to produce this compound.[9][10][11]

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, cephamycins and cephalosporins exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[12] The binding of the β-lactam to the active site of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

The affinity for different PBPs can vary between cephamycins and cephalosporins, influencing their spectrum of activity. For instance, some cephamycins have demonstrated a high binding affinity for PBP-4, -5, and -6 in E. coli, in addition to the higher molecular weight PBPs that are primary targets for many cephalosporins.[13] The unique PBP binding profile of cephamycins may contribute to their efficacy against certain bacterial species. However, the primary advantage of the 7α-methoxyl group is believed to be its protective effect against β-lactamases rather than a direct enhancement of PBP binding affinity. Some cephamycin-producing organisms also possess PBPs that have a low affinity for this compound, a mechanism of self-resistance.[14][15]

Logical Flow of PBP Inhibition

Caption: The mechanism of action for β-lactam antibiotics, including cephamycins and cephalosporins, involves the inhibition of Penicillin-Binding Proteins (PBPs).

Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of an antibiotic, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism in a liquid medium.

-

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solutions (this compound and cephalosporins)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Incubator (35°C)

-

Microplate reader (optional)

-

-

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading device.

-

-

Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

B. Assessment of β-Lactamase Stability using a Spectrophotometric Assay

This protocol describes a method to quantify the rate of hydrolysis of a β-lactam antibiotic by a purified β-lactamase enzyme.

-

Objective: To measure the rate of hydrolysis of this compound and cephalosporins by a specific β-lactamase.

-

Materials:

-

Purified β-lactamase enzyme

-

This compound and cephalosporin test agents

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the β-lactam antibiotics in the appropriate buffer.

-

Prepare a working solution of the purified β-lactamase in the same buffer. The concentration should be sufficient to produce a measurable rate of hydrolysis.

-

-

Assay Setup:

-

In a quartz cuvette, add the phosphate buffer and the β-lactam antibiotic solution to achieve the desired final concentration.

-

Place the cuvette in the spectrophotometer and blank the instrument at a wavelength where the intact β-lactam ring has a characteristic absorbance (this varies depending on the specific compound).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

-

Monitor the decrease in absorbance over time as the β-lactam ring is hydrolyzed. The rate of hydrolysis is proportional to the rate of change in absorbance.

-

-

Data Analysis:

-

Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time plot.

-

To determine kinetic parameters such as Km and Vmax, repeat the assay with varying concentrations of the antibiotic substrate.

-

The relative stability of different antibiotics can be compared by their rates of hydrolysis under identical conditions.

-

-

Conclusion

The primary structural difference between this compound and cephalosporins, the 7α-methoxyl group, is a critical determinant of their biological properties. This modification provides enhanced stability against β-lactamase-mediated degradation, broadening the antibacterial spectrum to include many cephalosporin-resistant strains and anaerobic bacteria. While their biosynthetic pathways are closely related, a late-stage divergence leads to these structurally and functionally distinct classes of β-lactam antibiotics. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the continued development of effective antibacterial therapies.

References

- 1. drgermophile.com [drgermophile.com]

- 2. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephamycins, a New Family of β-Lactam Antibiotics. III. In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of ceftriaxone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Cephamycin C: A Technical Guide to Natural Sources and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin C is a potent β-lactam antibiotic, distinguished from cephalosporins by its 7-α-methoxy group, which confers significant resistance to β-lactamases.[1][2] This characteristic makes it a valuable precursor for the synthesis of clinically important antibiotics such as cefoxitin and cefotetan.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed fermentation strategies for its production, and the underlying biosynthetic pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Natural Sources of this compound

This compound is a secondary metabolite naturally produced by several species of actinomycetes.[4] The primary producers identified and utilized in research and industrial settings are:

-

Streptomyces clavuligerus : This is one of the most well-studied producers of this compound.[5][6][7] It also notably co-produces clavulanic acid, a β-lactamase inhibitor.[8]

-

Nocardia lactamdurans (formerly Streptomyces lactamdurans): This organism is another significant producer of this compound.[5][6][9]

-

Streptomyces cattleya [5]

-

Streptomyces todorominensis [10]

These microorganisms are typically isolated from soil samples and can be cultivated under specific laboratory conditions to produce this compound.[4]

Fermentation of this compound

The production of this compound is achieved through controlled fermentation processes, which can be broadly categorized into submerged fermentation and solid-state fermentation.

Submerged Fermentation

Submerged fermentation is the most common method for industrial-scale production of this compound. It involves growing the producing microorganism in a liquid nutrient medium within a bioreactor, where parameters such as temperature, pH, aeration, and agitation are carefully controlled.

Table 1: Typical Fermentation Parameters for this compound Production in Submerged Culture

| Parameter | Typical Range | Optimal/Reported Values | Reference(s) |

| Temperature | 20-37°C | 26-30°C | [6] |

| pH | 5.0-9.0 | 6.0-7.5 | [6] |

| Agitation | - | 220 rpm (shaker) | [6] |

| Incubation Time | - | 22 hours (seed) | [6] |

Table 2: Composition of Media for Submerged Fermentation of this compound

| Component | Example Concentration | Purpose | Reference(s) |

| Carbon Source | |||

| Glycerol, Sucrose | - | Energy and carbon backbone | [7][11] |

| Dextrin | - | Enhanced this compound yield | [7] |

| Nitrogen Source | |||

| Primary Dried Yeast | 10 g/L (seed medium) | Complex nitrogen, vitamins | [6] |

| Distillers Solubles | 3.0% (w/v) | Complex nitrogen, growth factors | [6] |

| Soybean Meal | - | Complex organic nitrogen | [6] |

| Yeast Extract | - | Maximum yield reported | [9] |

| Precursors/Inducers | |||

| D-Lysine, DL-Lysine | 0.1-0.2% | Enhanced production | [6] |

| 1,3-Diaminopropane | 10 g/L | Increased this compound production | [8] |

| Salts | |||

| KH₂PO₄ | - | Phosphate source, buffering | [1][5] |

| MgSO₄ | 0.1% | Trace element | [1] |

| NaCl | 0.1% | Osmotic balance | [1] |

Solid-State Fermentation (SSF)

Solid-state fermentation is an alternative method where the microorganism is grown on a solid substrate with a limited amount of free water. This technique can offer advantages in terms of product yield and reduced wastewater.

Table 3: Optimized Conditions for Solid-State Fermentation of this compound by S. clavuligerus NT4

| Parameter | Optimized Value | Reference(s) |

| Substrate | Cottonseed meal | [5] |

| Moisture Content | 65% | [1] |

| KH₂PO₄ | - | [5] |

| Inoculum Size | 2 x 10⁶ spores/mL | [1] |

| Ammonium Oxalate | - | [5] |

| Incubation Temperature | 25 ± 2°C | [1] |

| Incubation Time | 7 days | [1] |

| Yield | 21.68 ± 0.76 mg/gds | [5][12] |

| Yield with amino acid supplementation | 27.41 ± 0.65 mg/gds | [5][12] |

(gds: grams of dried substrate)

Experimental Protocols

Protocol for Inoculum Preparation for Submerged Fermentation

This protocol is a composite based on methodologies described in the literature.[6]

-

Strain Revival : Aseptically transfer a lyophilized culture or a frozen stock of the producing strain (e.g., S. lactamdurans NRRL 3802) to an agar slant with a suitable medium (e.g., Yeast extract-dextrose agar). Incubate at 28°C until good growth is observed.

-

Cell Suspension : Add a small volume of sterile seed medium to the agar slant culture. Gently scrape the surface to create a cell suspension.

-

First Stage Seed Flask : Inoculate a 250 mL baffled Erlenmeyer flask containing 40 mL of sterile first-stage seed medium (e.g., 10 g/L Primary Dried Yeast in deionized water) with the cell suspension.

-

Incubation : Incubate the seed flask on a rotary shaker (e.g., 220 rpm, 2-inch displacement) at 28°C for 1-3 days, or until sufficient growth is achieved. This culture is then used to inoculate the production medium.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on methods developed for the quantification of this compound from fermentation broth.[3][13]

-

Sample Preparation :

-

Harvest a sample from the fermentation broth.

-

Clarify the broth by centrifugation to remove cells.

-

Filter the supernatant through a 0.22 µm pore-size filter to remove any remaining particulate matter. Further purification using ultrafiltration (e.g., 3 kDa membrane) and/or solid-phase extraction (e.g., XAD 1180 resin) may be performed for cleaner samples.[13]

-

-

Chromatographic Conditions :

-

HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column : A reverse-phase C18 column (e.g., µBondapack C18).[13]

-

Mobile Phase : A common mobile phase is a 0.01 M aqueous solution of acetic acid.[13]

-

Flow Rate : Typically 1.0 mL/min.[13]

-

Column Temperature : Maintained at a constant temperature, for example, 28°C.

-

Detection : UV detection at a wavelength of 254 nm.[13]

-

-

Quantification :

-

Due to the lack of a commercial standard for this compound, quantification is often performed by creating a calibration curve using a related standard, such as cephalosporin C, in conjunction with a bioassay.[3] The peak area from the HPLC analysis is correlated with the antibiotic activity determined by the bioassay.

-

Alternatively, mass spectrometry can be used to confirm the identity of the this compound peak.[3]

-

Biosynthesis and Regulation

The biosynthesis of this compound is a complex enzymatic process that starts from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Caption: Biosynthetic pathway of this compound from precursor amino acids.

The genes encoding the biosynthetic enzymes are typically found in a gene cluster.[14][15] The regulation of this cluster is complex, involving pathway-specific regulatory proteins such as CcaR in Streptomyces clavuligerus, which positively controls the expression of genes for both this compound and clavulanic acid biosynthesis.[8][15]

Caption: General experimental workflow for this compound production and analysis.

Conclusion

This compound remains a cornerstone in the development of β-lactamase-stable antibiotics. A thorough understanding of its natural producers and the optimization of fermentation processes are critical for maximizing production yields. This guide has synthesized key technical data and methodologies to aid researchers in this endeavor. Future efforts in strain improvement through genetic engineering and further optimization of fermentation media and process parameters hold the potential to significantly enhance the efficiency of this compound production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cephamycin - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. Cephamycins, a New Family of β-Lactam Antibiotics I. Production by Actinomycetes, Including Streptomyces lactamdurans sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3886044A - Process of making this compound by fermentation - Google Patents [patents.google.com]

- 7. Coordinate production of this compound and clavulanic acid by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. CA1108075A - Process for preparing this compound - Google Patents [patents.google.com]

- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis and molecular genetics of cephamycins - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

Unraveling the Cephamycin C Biosynthesis in Streptomyces clavuligerus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the cephamycin C gene cluster in the filamentous bacterium Streptomyces clavuligerus, a notable producer of β-lactam antibiotics and enzyme inhibitors. This document delves into the genetic architecture of the this compound biosynthetic pathway, the intricate regulatory networks governing its expression, and detailed experimental protocols for its study.

The this compound Gene Cluster: A Genetic Blueprint for Antibiotic Production

The biosynthesis of this compound in Streptomyces clavuligerus is orchestrated by a cluster of physically linked and co-regulated genes. This cluster contains not only the structural genes encoding the biosynthetic enzymes but also genes responsible for regulation and self-resistance. The this compound gene cluster is located adjacent to the clavulanic acid biosynthesis gene cluster, forming a "super-cluster" that highlights the bacterium's metabolic prowess in producing clinically significant β-lactams.[1]

Core Biosynthetic Genes

The pathway commences with the synthesis of the tripeptide precursor δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Key enzymes then catalyze a series of modifications to this intermediate, ultimately yielding this compound. The table below summarizes the core biosynthetic genes and their respective functions.

| Gene | Protein Product | Size (Amino Acids) | Molecular Weight (kDa) | Function |

| lat | Lysine-ε-aminotransferase | 445 | ~48.9 | Catalyzes the conversion of L-lysine to L-α-aminoadipate, a precursor for the ACV tripeptide.[2] |

| pcbAB | ACV Synthetase | 3778 | ~420.2 | A large non-ribosomal peptide synthetase that condenses L-α-aminoadipate, L-cysteine, and L-valine to form the ACV tripeptide.[2] |

| pcbC | Isopenicillin N Synthase | 330 | ~37.5 | Catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate.[2] |

| cefD | Isopenicillin N Epimerase | 417 | ~45.9 | Converts isopenicillin N to penicillin N. |

| cefE | Deacetoxycephalosporin C Synthase (Expandase) | 313 | ~34.5 | Catalyzes the expansion of the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). |

| cefF | DAOC Hydroxylase | 322 | ~35.4 | Hydroxylates DAOC to form deacetylcephalosporin C (DAC). |

| cmcI | O-carbamoyltransferase | 440 | ~48.2 | Catalyzes the carbamoylation of the C3-hydroxymethyl group of DAC.[2][3] |

| cmcJ | 7-α-hydroxylase | 277 | ~30.8 | Introduces a hydroxyl group at the C7 position of the cephalosporin core.[2][3] |

| cmcH | O-methyltransferase | 258 | ~28.6 | Methylates the C7-hydroxyl group to form this compound. |

Regulatory and Resistance Genes

The expression of the this compound gene cluster is tightly controlled, primarily by the pathway-specific transcriptional activator, CcaR. Additionally, the cluster harbors genes that confer resistance to the produced antibiotic.

| Gene | Protein Product | Size (Amino Acids) | Molecular Weight (kDa) | Function |

| ccaR | This compound and Clavulanic Acid Regulator | 291 | ~32.0 | A key transcriptional activator essential for the expression of both the this compound and clavulanic acid biosynthetic genes.[2][4] |

| bla | β-lactamase | 332 | ~35.2 | Encodes a class A β-lactamase that likely provides self-resistance to β-lactam compounds.[5] |

| pcbR | Penicillin-Binding Protein | - | - | Putative resistance protein.[2] |

Regulation of the this compound Gene Cluster: The Central Role of CcaR

The production of this compound is intricately regulated, with the Streptomyces antibiotic regulatory protein (SARP) family member, CcaR, playing a pivotal role. CcaR acts as a positive regulator, and its disruption leads to a significant downregulation of the this compound biosynthetic genes, effectively silencing antibiotic production.[2][4][6]

Impact of ccaR Disruption on Gene Expression

Quantitative reverse transcription PCR (qRT-PCR) analysis of a ccaR-disrupted mutant of S. clavuligerus has revealed a drastic reduction in the transcript levels of key biosynthetic genes. This underscores the essentiality of CcaR for the activation of the this compound pathway.

| Gene | Fold Decrease in Expression in ccaR Mutant (at 15h) |

| lat | ~2200-fold |

| pcbAB | Significantly Reduced |

| pcbC | Significantly Reduced |

| cefD | Significantly Reduced |

| cefF | Significantly Reduced |

| cmcI | ~1087-fold |

Data compiled from qRT-PCR experiments reported in the literature.[4]

Signaling Pathway of CcaR Regulation

The regulatory cascade initiated by CcaR is crucial for the coordinated expression of the this compound gene cluster. CcaR is believed to bind to specific promoter regions within the cluster, thereby activating the transcription of the downstream biosynthetic genes.

Experimental Protocols for the Analysis of the this compound Gene Cluster

This section provides detailed methodologies for key experiments commonly employed in the study of the S. clavuligerus this compound gene cluster.

Targeted Gene Disruption via Homologous Recombination

This protocol outlines the steps for creating a targeted gene knockout in S. clavuligerus using a suicide vector-based homologous recombination approach.

Experimental Workflow:

Methodology:

-

Construction of the Gene Disruption Vector:

-

Amplify by PCR ~1.5-2.0 kb DNA fragments corresponding to the upstream (left arm) and downstream (right arm) regions of the target gene from S. clavuligerus genomic DNA.

-

Clone the amplified left and right arms into a suitable E. coli-Streptomyces suicide shuttle vector (e.g., a derivative of pSET152) flanking an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

-

The vector should lack a Streptomyces origin of replication, ensuring its loss unless integrated into the chromosome.

-

-

Intergeneric Conjugation:

-

Transform the constructed gene disruption plasmid into a methylation-deficient E. coli donor strain, such as ET12567 carrying the helper plasmid pUZ8002.

-

Grow the E. coli donor strain and the recipient S. clavuligerus strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., ISP4). Incubate to allow for conjugation to occur.

-

-

Selection of Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. clavuligerus exconjugants that have integrated the resistance marker.

-

Subculture the resistant colonies onto fresh selective media to isolate single colonies.

-

To screen for double crossover events (gene replacement), replica-plate the colonies onto media with and without the antibiotic used for vector selection (if applicable). Colonies that are resistant to the marker within the disruption cassette but sensitive to the vector's marker are potential double crossover mutants.

-

-

Verification of Gene Disruption:

-

Confirm the correct gene replacement event in the presumptive mutants by PCR using primers flanking the target gene. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Further verification can be performed by Southern blot analysis of genomic DNA from the wild-type and mutant strains.

-

Protoplast Transformation of S. clavuligerus

This protocol provides a method for introducing plasmid DNA into S. clavuligerus via protoplast formation and regeneration.

-

Mycelium Growth and Protoplast Formation:

-

Inoculate S. clavuligerus spores into a suitable liquid medium (e.g., YEME) containing glycine (0.5%) to weaken the cell wall.[3][7] Incubate with shaking.

-

Harvest the mycelia by centrifugation and wash with a sucrose solution.

-

Resuspend the mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate to generate protoplasts.[7][8] Monitor protoplast formation microscopically.

-

-

Transformation and Regeneration:

-

Gently pellet the protoplasts and resuspend them in a transformation buffer.

-

Add the plasmid DNA to the protoplast suspension and mix with polyethylene glycol (PEG) to facilitate DNA uptake.[2]

-

Plate the transformation mixture onto a regeneration medium (e.g., R2YE) and incubate.

-

After a period of incubation, overlay the plates with an appropriate antibiotic to select for transformants.

-

RNA Isolation and qRT-PCR for Gene Expression Analysis

This protocol details the steps for quantifying the expression levels of this compound biosynthetic genes.

Experimental Workflow:

Methodology:

-

RNA Isolation:

-

Harvest S. clavuligerus mycelia from liquid cultures at the desired time points by centrifugation.

-

Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

-

Disrupt the cells by grinding the frozen mycelia to a fine powder.

-

Extract total RNA using a suitable method, such as a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or a Trizol-based protocol.[5]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

Synthesize first-strand cDNA from the total RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate primers specific to the target this compound biosynthetic genes and a suitable housekeeping gene for normalization (e.g., hrdB).

-

Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and a fluorescent dye such as SYBR Green.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the experimental and control samples.

-

Calculate the relative gene expression levels using the ΔΔCt method.

-

HPLC Analysis of this compound Production

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in culture supernatants.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., µ-Bondapack C18, Sinergy MAXPP 12) |

| Mobile Phase | Isocratic elution with 0.01 M acetic acid in water or 94% 0.1 M KH2PO4 (pH 3.2) and 6% methanol. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV absorbance at 254 nm or 311 nm (after derivatization with imidazole for clavulanic acid). |

| Temperature | 28 °C |

| Sample Preparation | Culture supernatant is clarified by centrifugation and filtration through a 0.22 µm filter before injection. |

Conditions may need to be optimized depending on the specific HPLC system and column used.[5][8][9]

Conclusion